4-(Boc-amino)-5-azaindole
Overview
Description
4-(tert-Butoxycarbonylamino)-5-azaindole is a chemical compound that belongs to the class of azaindoles. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the fourth position of the azaindole ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonylamino)-5-azaindole typically involves the protection of the amino group using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:
Protection of Amino Group: The amino group of 5-azaindole is reacted with tert-butoxycarbonyl anhydride in the presence of a base to form 4-(tert-Butoxycarbonylamino)-5-azaindole.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-(tert-Butoxycarbonylamino)-5-azaindole may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of solid acid catalysts can facilitate the deprotection of the Boc group under mild conditions, making the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxycarbonylamino)-5-azaindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azaindole derivatives
Scientific Research Applications
4-(tert-Butoxycarbonylamino)-5-azaindole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonylamino)-5-azaindole involves the interaction of the Boc-protected amino group with various molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions. The compound’s reactivity is influenced by the electronic properties of the azaindole ring, which can facilitate nucleophilic or electrophilic attacks .
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butoxycarbonylamino)phenol
- 4-(tert-Butoxycarbonylamino)piperidine
- 4-(tert-Butoxycarbonylamino)benzylamine
Uniqueness
4-(tert-Butoxycarbonylamino)-5-azaindole is unique due to the presence of the azaindole ring, which imparts distinct electronic and steric properties compared to other Boc-protected amines. This uniqueness makes it a valuable intermediate in the synthesis of heterocyclic compounds and pharmaceuticals .
Properties
IUPAC Name |
tert-butyl N-(1H-pyrrolo[3,2-c]pyridin-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-8-4-6-13-9(8)5-7-14-10/h4-7,13H,1-3H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJMJJVVZDLJHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC2=C1C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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